molecular formula C8H8N2O2 B2753786 4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid CAS No. 1007386-48-2

4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid

Cat. No. B2753786
CAS RN: 1007386-48-2
M. Wt: 164.164
InChI Key: MKNMFJGDGQHMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid” is a chemical compound with the empirical formula C9H10N2O2 and a molecular weight of 178.19 . It is a solid substance .


Synthesis Analysis

The synthesis of 1,4-dihydropyrrolo[3,2-b]pyrrole derivatives has been achieved through various methods. For instance, a novel electroluminescent material based on a pyrrolo[3,2-b]pyrrole skeleton was synthesized and fully characterized by elemental analysis, mass spectrometry, NMR spectroscopy, and X-ray crystallography . Unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrroles were also synthesized, and their absorption and fluorescence properties were investigated .


Molecular Structure Analysis

The molecular structure of “4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid” can be represented by the SMILES string CN1C2=C(C=C1)NC(C(OC)=O)=C2 . The InChI key for this compound is XQCPLESDFXIODP-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 1,4-dihydropyrrolo[3,2-b]pyrrole derivatives have been studied in various contexts. For example, π-extended 1,4-dihydropyrrolo[3,2-b]pyrrole chromophores with varying electron-donating or electron-withdrawing capabilities were synthesized via Suzuki cross-coupling reactions . The influence of functionality on optoelectronic properties was elucidated .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-dihydropyrrolo[3,2-b]pyrrole derivatives have been investigated. For instance, the synthesized 1,4-bis (4-bromophenyl)-2,5-bis (4-nitrophenyl)-1,4-dihydropyrrole [3,2-b]pyrrole (PyBN) showed varying photoactivity upon irradiation at different wavelengths .

Scientific Research Applications

Mechanoresponsive Material

The compound has been used to create a mechanoresponsive material with aggregation-induced emission (AIE) activity . This material exhibits reversible mechanofluorochromic (MFC) behavior, which means it changes its photoluminescence properties when mechanical stimulation is applied . This property makes it potentially useful in rewritable data storage .

Optoelectronic Properties

The compound has been used to study the influence of peripheral functionality on the optoelectronic properties of conjugated materials . This research is important for the continued development of chromophores for various applications .

High-Contrast Electrochromism

Some derivatives of the compound display high-contrast electrochromism . This property makes them potentially compelling in electronic devices .

Resistive Memory Devices

1,4-dihydropyrrolo[3,2-b]pyrroles have been used in various fields including resistive memory devices . These devices are used for data storage and retrieval .

Organic Solid-State Emitters

The compound has been used in the creation of organic solid-state emitters . These emitters are used in various optoelectronic devices .

Organic Light-Emitting Diodes (OLEDs)

1,4-dihydropyrrolo[3,2-b]pyrroles have also found application in organic light-emitting diodes (OLEDs) . OLEDs are used in display technology for televisions, mobile phones, and computer monitors .

Plastic Coloring and Surface Coatings

Diketopyrrolopyrrole derivatives (DPPs), which include 1,4-dihydropyrrolo[3,2-b]pyrroles, have been used in plastic coloring and surface coatings . They are chosen for their luminous colors and high stability .

Colour Filters

DPPs are also used as colour filters due to their luminous colours . They are widely used in many optic systems, such as information storage and monitoring devices .

Future Directions

The future directions for the study and application of 1,4-dihydropyrrolo[3,2-b]pyrrole derivatives are promising. They have potential usefulness as advanced optoelectronic materials . For instance, PyBN shows wavelength-selective photoactivity with potential application in dual-wavelength volumetric additive manufacturing .

properties

IUPAC Name

1-methyl-4H-pyrrolo[3,2-b]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-10-3-2-5-7(10)4-6(9-5)8(11)12/h2-4,9H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNMFJGDGQHMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1007386-48-2
Record name 4-methyl-1H,4H-pyrrolo[3,2-b]pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.